(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone
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Overview
Description
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C21H20O It is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 4-methylbenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of saturated derivatives.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated cyclohexanone derivatives.
Scientific Research Applications
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzylidene groups can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-2-(4-Chlorobenzylidene)-6-(4-methylbenzylidene)cyclohexanone
- (2E,6E)-2,6-Bis(3-methoxybenzylidene)cyclohexanone
Uniqueness
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is unique due to its specific substitution pattern on the cyclohexanone ring. The presence of two 4-methylbenzylidene groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H22O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14+,21-15+ |
InChI Key |
CETXDHNPPYXEOF-OZNQKUEASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Origin of Product |
United States |
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